molecular formula C₄H₇O₂ . Na B001124 Sodium butyrate CAS No. 156-54-7

Sodium butyrate

Cat. No. B001124
CAS RN: 156-54-7
M. Wt: 110.09 g/mol
InChI Key: MFBOGIVSZKQAPD-UHFFFAOYSA-M
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Description

Sodium butyrate is a compound with formula Na(C3H7COO). It is the sodium salt of butyric acid. It has various effects on cultured mammalian cells including inhibition of proliferation, induction of differentiation, and induction or repression of gene expression . In the lab, sodium butyrate is usually found as a white, water-soluble, crystalline solid .


Synthesis Analysis

Sodium butyrate can be used as a reactant to prepare butanal by reduction using 9-borabicyclo [3.3.1]nonane (9-BBN) in THF. It is also converted into butanal borane and pyridinium chlorochromate by the reductive oxidation reaction .


Molecular Structure Analysis

The molecular formula of Sodium butyrate is C4H7NaO2 and its molar mass is 110.088 g·mol−1 . It is the sodium salt of butyric acid .


Chemical Reactions Analysis

Sodium butyrate serves as an acylating reagent for phenols. It can be used as a reactant to prepare butanal by reduction using 9-borabicyclo [3.3.1]nonane (9-BBN) in THF. It is also converted into butanal borane and pyridinium chlorochromate by the reductive oxidation reaction .


Physical And Chemical Properties Analysis

Sodium butyrate is usually found as a white, water-soluble, crystalline solid . The chemical is notable for having a very strong, unpleasant smell that lingers .

Scientific Research Applications

Treatment of Crohn’s Disease

Sodium Butyrate supplementation has shown significant improvement in clinical outcomes and quality of life in patients with Crohn’s Disease . It has anti-inflammatory effects and plays an important role in maintaining gut homeostasis . In a randomized placebo-controlled study, it provided symptomatic relief when orally supplemented in patients suffering from various colonic diseases .

Regulator of Mitochondrial Function and Barrier Integrity

Sodium Butyrate acts as a key regulator of mitochondrial function and barrier integrity of human glomerular endothelial cells . It reduces the proliferation of human glomerular microvascular endothelial cells (hgMVECs), strengthens the endothelial barrier through increased expression of VE-cadherin and Claudin-5, and promotes mitochondrial biogenesis .

Metabolic Regulation

Research has shown that Sodium Butyrate can absorb into the portal vein and interact with the host body’s important processes like glucose homeostasis, lipid metabolism, and gut inflammation . It has demonstrated anti-inflammatory, anti-oxidant, anti-obesity, and metabolic regulation effects .

Promoting Fungal Secondary Metabolite Synthesis

Sodium Butyrate, a type of histone deacetylase inhibitor, affects chromatin structure and gene expression by blocking the activity of histone deacetylase . It has been widely used in studies that investigate methods of promoting fungal secondary metabolite synthesis .

Treatment of Depression and Neurodegenerative Diseases

Some reports suggest that Sodium Butyrate may have an effect on the treatment of depression and neurodegenerative diseases, including types of dementia such as Alzheimer’s disease .

Cardiovascular and Renal Homeostasis

The gut microbiota has emerged as an important modulator of cardiovascular and renal homeostasis . The composition of gut microbiota in patients suffering from chronic kidney disease (CKD) is altered, where a lower number of bacteria producing short chain fatty acids (SCFAs) is observed . Sodium Butyrate, a SCFA, has protective effects against cardiovascular diseases and CKD .

Mechanism of Action

Target of Action

Sodium butyrate, the sodium salt of butyric acid, primarily targets histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone tails . Sodium butyrate also interacts with G-protein coupled receptors (GPCRs), which are involved in various cellular processes .

Mode of Action

Sodium butyrate inhibits the activity of HDACs, leading to an increase in histone acetylation . This modification alters the structure of chromatin, the material that makes up chromosomes, thereby influencing gene expression . Additionally, sodium butyrate’s interaction with GPCRs can trigger various intracellular signaling pathways .

Biochemical Pathways

Sodium butyrate affects several biochemical pathways. It inhibits the activation of the PI3K/Akt pathway, which plays a key role in cell survival and growth . It also influences the production of various metabolites, including phosphatidylcholine, L-glutamic acid, UDP-N-acetylmuraminate, and biotinyl-5’-AMP . Furthermore, sodium butyrate can modulate immune-inflammatory responses and kidney injury through the "gut–kidney axis" .

Pharmacokinetics

The pharmacokinetics of sodium butyrate appear to be nonlinear, as indicated by plasma concentration-time profiles following intravenous administration . The compound is well described by a one-compartment model with saturable elimination . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium butyrate and their impact on its bioavailability.

Result of Action

Sodium butyrate has various effects on cells, including the inhibition of proliferation, induction of differentiation, and induction or repression of gene expression . It can ameliorate obesity, diabetes, and kidney diseases , and it has been shown to normalize liver fatty acid metabolism and serum lipid profile . Sodium butyrate also exerts inhibitory effects on tumor cell proliferation and promotes tumor cell apoptosis .

Action Environment

The action of sodium butyrate can be influenced by various environmental factors. For instance, the compound is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . Therefore, diet can significantly impact the levels of sodium butyrate in the body. Moreover, sodium butyrate’s action can be affected by the presence of moisture, as it emits a faint odor of its foul-smelling conjugate acid when it comes into contact with even a trace of moisture .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers

  • "Enhanced recombinant protein production in CHO cell continuous cultures under growth-inhibiting conditions is associated with an arrested cell cycle in G1/G0 phase" .
  • "Effect and Mechanism of Sodium Butyrate on Neuronal Recovery and Prognosis in Diabetic Stroke" .
  • "Sodium Butyrate - USP" .
  • "Effects of Sodium Butyrate Treatment on Histone Modifications" .
  • "Sodium butyrate converts Caco-2 monolayers into a leaky but healthy intestinal barrier resembling that of a newborn infant" .

properties

IUPAC Name

sodium;butanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
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InChI Key

MFBOGIVSZKQAPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
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Molecular Formula

C4H7NaO2
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DSSTOX Substance ID

DTXSID3037672
Record name Sodium butyrate
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Molecular Weight

110.09 g/mol
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Physical Description

White powder; [MSDSonline]
Record name Sodium butyrate
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Vapor Pressure

0.00000015 [mmHg]
Record name Sodium butyrate
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Mechanism of Action

SODIUM BUTYRATE INHIBITED INITIATION OF VIRAL AND CELLULAR DNA REPLICATION IN POLYOMA VIRUS-INFECTED MOUSE KIDNEY CELLS., 24 HR AFTER TREATMENT OF FRIEND ERYTHROLEUKEMIA CELLS WITH MILLIMOLAR CONCN OF SODIUM BUTYRATE, THE CHROMATIN HISTONES HAD BECOME HYPERACETYLATED. DURING THIS SAME TIME PERIOD, THE BUTYRATE-TREATED FRIEND CELLS ACCUMULATED A POPULATION OF APPROX 38% NEW RNA TRANSCRIPTS SYNTHESIZED FROM UNIQUE SEQUENCES OF MOUSE DNA., F9 mouse teratocarcinoma stem cells differentiate into parietal endoderm cells in the presence of retinoic acid, dibutyryl cyclic AMP, and theophylline. When F9 cells are exposed to 2-5 mM sodium butyrate plus retinoic acid, dibutyryl cyclic AMP, and theophylline, they fail to differentiate. Butyrate inhibits differentiation only when added within 8 hr after retinoic acid addition. Thus an early event in retinoid action on F9 cells is butyrate-sensitive. Butyrate inhibits histone deacetylation in F9 cells, and this could be the mechanism by which butyrate inhibits differentiation., Sodium butyrate treatment enhanced the development of colonic neoplasia and was associated with increased fecal butyric acid concentrations in rats given parenteral administration of 1,2-dimethylhydrazine., Inhibitors of DNA polymerase efficiently inhibit initiator induced amplification of SV40 DNA sequences in the SV40 transformed Chinese hamster cell line CO631. Sodium butyrate inhibits DNA synthesis by histone modification.
Record name SODIUM BUTYRATE
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Product Name

Sodium butyrate

CAS RN

156-54-7
Record name Sodium butyrate [USP]
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Record name Butanoic acid, sodium salt (1:1)
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Record name Sodium butyrate
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Record name Sodium butyrate
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Record name Sodium butyrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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